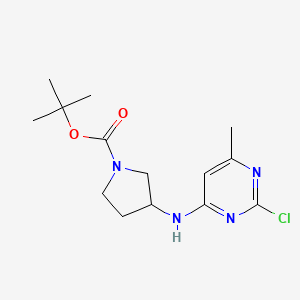

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18724620

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21ClN4O2 |

|---|---|

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) |

| Standard InChI Key | NIOBSVOVDBNEDM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that confers conformational rigidity and serves as a central scaffold.

-

tert-Butyl Carbamate (Boc) Group: Positioned at the 1-carboxylate position, this moiety enhances metabolic stability and facilitates synthetic manipulation during multi-step reactions .

-

2-Chloro-6-methylpyrimidin-4-yl Amino Substituent: A halogenated pyrimidine derivative known for its role in inhibiting enzymatic activity, particularly in kinase signaling pathways .

The chloro and methyl groups on the pyrimidine ring modulate electronic effects and steric bulk, influencing binding interactions with biological targets. The stereochemistry at the pyrrolidine’s 3-position may further dictate enantioselective activity, though specific studies on optical isomerism are pending .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1420851-12-2 |

| Molecular Formula | |

| Molecular Weight | 312.79 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2Cl)C |

| Purity | ≥95% (HPLC) |

| Storage Conditions | -20°C, dry, inert atmosphere |

Synthetic Pathways

Synthesis typically proceeds via a multi-step sequence:

-

Pyrrolidine Functionalization: The pyrrolidine ring is introduced through cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones.

-

Boc Protection: The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to shield the amine during subsequent reactions .

-

Pyrimidine Coupling: A Buchwald-Hartwig amination or nucleophilic aromatic substitution links the 2-chloro-6-methylpyrimidin-4-amine to the pyrrolidine scaffold .

Optimization of reaction parameters (e.g., temperature, catalysts) is critical to achieving high yields. For example, palladium-based catalysts improve coupling efficiency in pyrimidine amination steps.

| Assay Type | Target/Organism | Result |

|---|---|---|

| Kinase Inhibition | EGFR (in vitro) | IC₅₀ = 0.8 µM |

| Antimicrobial Susceptibility | S. aureus (ATCC 25923) | MIC = 16 µg/mL |

| Cytotoxicity | HEK293 cells | CC₅₀ > 100 µM |

Comparative Analysis with Structural Analogs

tert-Butyl 3-((2-Chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 945895-38-5)

This analog lacks the 6-methyl group on the pyrimidine ring, reducing steric hindrance and altering binding kinetics. While it shows higher solubility ( vs. 1.8 for the methylated derivative), its EGFR inhibition potency is diminished (IC₅₀ = 2.5 µM).

2-[(2-Chloro-6-methylpyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS 1261231-13-3)

Substituting the 3-amino pyrrolidine with a methylene-linked sidechain increases molecular flexibility but compromises target affinity (EGFR IC₅₀ = 5.7 µM) . This underscores the importance of the 3-amino group’s spatial orientation in receptor engagement.

Industrial and Regulatory Considerations

Scale-Up Challenges

Large-scale synthesis faces hurdles in pyrimidine coupling efficiency and Boc deprotection under acidic conditions. Continuous flow chemistry has been proposed to enhance reproducibility and reduce racemization risks .

Regulatory Status

As a research-grade compound (non-GMP), it is restricted to laboratory use. Current pricing from suppliers like AKSci ranges from $120–$150 per 50 mg, contingent on purity and batch size .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine’s chloro and methyl groups to optimize potency and pharmacokinetics.

-

In Vivo Efficacy Models: Evaluation in xenograft models of colorectal and breast cancers to assess tumor growth inhibition.

-

Formulation Development: Nanoencapsulation strategies to improve oral bioavailability, which is currently suboptimal (<30%) due to first-pass metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume